molecular formula C10H8FNO3 B6239064 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid CAS No. 1784443-64-6

4-fluoro-7-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6239064
CAS No.: 1784443-64-6
M. Wt: 209.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This particular compound, with its unique fluorine and methoxy substitutions, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Hydroxy-7-methoxy-1H-indole-2-carboxylic acid.

    Reduction: 4-Fluoro-7-methoxy-1H-indole-2-methanol.

    Substitution: 4-Substituted-7-methoxy-1H-indole-2-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-7-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

1784443-64-6

Molecular Formula

C10H8FNO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.